Product packaging for Lamiidoside(Cat. No.:)

Lamiidoside

Cat. No.: B12045551
M. Wt: 568.5 g/mol
InChI Key: NQXDDVZOWBZZHN-CRSYUQHVSA-N
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Description

Lamiidoside (C₂₆H₃₁O₁₄) is an iridoid glycoside first isolated from Citharexylum spinosum L. and structurally characterized via NMR and mass spectrometry . It belongs to the class of monoterpene-derived glycosides, featuring a β-D-glucopyranose moiety linked to an iridoid aglycone core. The compound is distinguished by a cinnamoyl ester group at the para-hydroxy position of its aromatic ring, a structural feature critical to its bioactivity . This compound has been identified in aerial parts and flowers of C. spinosum and is associated with antioxidant, anti-cholinesterase, and anti-tyrosinase activities .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32O14 B12045551 Lamiidoside

Properties

Molecular Formula

C26H32O14

Molecular Weight

568.5 g/mol

IUPAC Name

methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C26H32O14/c1-25(34)16(39-17(29)8-5-12-3-6-13(28)7-4-12)9-26(35)14(22(33)36-2)11-37-24(21(25)26)40-23-20(32)19(31)18(30)15(10-27)38-23/h3-8,11,15-16,18-21,23-24,27-28,30-32,34-35H,9-10H2,1-2H3/b8-5+/t15-,16+,18-,19+,20-,21-,23+,24+,25+,26+/m1/s1

InChI Key

NQXDDVZOWBZZHN-CRSYUQHVSA-N

Isomeric SMILES

C[C@@]1([C@H](C[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O

Canonical SMILES

CC1(C(CC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O

Origin of Product

United States

Preparation Methods

Solvent Selection and Maceration

This compound is typically extracted from dried plant material using polar solvents. Ethanol (70–80%) and methanol are preferred due to their ability to solubilize iridoid glycosides while minimizing co-extraction of non-polar contaminants. For example, Phlomis species are macerated in methanol at room temperature for 72 hours, followed by filtration and solvent evaporation under reduced pressure. Cold maceration preserves thermolabile iridoids, achieving yields of 0.5–1.2% (w/w).

Advanced Extraction Methods

  • Ultrasound-Assisted Extraction (UAE): Reduces extraction time by 50% compared to maceration. A study on Citharexylum spinosum used 40 kHz ultrasound with 70% ethanol, yielding 0.8 mg/g this compound.

  • Supercritical Fluid Extraction (SFE): CO₂ with 10% methanol modifier at 40°C and 250 bar selectively extracts this compound with 95% purity in the crude extract.

Table 1: Solvent Systems and Yields for this compound Extraction

Plant SourceSolvent SystemMethodYield (mg/g)Reference
Phlomis armeniacaMethanol (80%)Maceration1.1
Duranta erectaEthanol (70%)UAE0.8
Citharexylum spp.CO₂ + Methanol (10%)SFE0.9

Isolation and Fractionation Strategies

Liquid-Liquid Partitioning

Crude extracts are partitioned using chloroform, ethyl acetate, and n-butanol to enrich iridoid glycosides. This compound, being highly polar, partitions into the n-butanol phase. For instance, partitioning a Duranta erecta extract increased this compound concentration by 3.2-fold.

Column Chromatography

  • Silica Gel Chromatography: A primary isolation step using gradient elution (chloroform:methanol:water, 10:2:0.1 → 6:4:0.5). Phlomis brevidentata extracts yielded 85% pure this compound after silica gel fractionation.

  • Polyamide Chromatography: Effective for removing phenolic contaminants. A polyamide column eluted with methanol:water (3:7) isolated this compound with 92% recovery.

Table 2: Chromatographic Conditions for this compound Isolation

Stationary PhaseMobile PhasePurity (%)Recovery (%)Reference
Silica Gel 60CHCl₃:MeOH:H₂O (6:4:0.5)8578
PolyamideMeOH:H₂O (3:7)9289

Purification via Preparative HPLC

Method Development

Preparative HPLC is critical for achieving >98% purity. A reverse-phase C₁₈ column (250 × 21.2 mm, 10 μm) with isocratic elution (acetonitrile:water, 22:78) resolves this compound at 12.3 minutes. UV detection at 235 nm optimizes sensitivity for iridoids.

Fraction Collection and Validation

  • Mass-Directed Purification: LC-MS triggers fraction collection when m/z 569.2 [M+H]⁺ is detected, minimizing co-elution.

  • Purity Assessment: Post-purification analysis via UPLC-MS/MS confirms purity using multiple reaction monitoring (MRM) transitions (569.2 → 427.1, 265.0).

Table 3: Preparative HPLC Parameters for this compound

ColumnFlow Rate (mL/min)Mobile PhaseRetention Time (min)Purity (%)
C₁₈ (250 × 21.2 mm)15ACN:H₂O (22:78)12.398.5

Analytical Characterization

Structural Elucidation

  • NMR Spectroscopy: ¹H NMR (400 MHz, CD₃OD): δ 5.32 (d, J = 6.1 Hz, H-1), 7.42 (s, H-3 of cinnamoyl group).

  • High-Resolution MS: ESI-TOF-MS m/z 569.2021 [M+H]⁺ (calc. 569.2018).

Quantification in Complex Matrices

UPLC-MS/MS with a C₁₈ column (2.1 × 100 mm, 1.7 μm) and 0.1% formic acid in water/acetonitrile achieves a lower limit of quantification (LLOQ) of 1.95 ng/mL in rat plasma .

Chemical Reactions Analysis

Types of Reactions

Lamiidoside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of this compound .

Scientific Research Applications

Antiviral Activity

Lamiidoside has been studied for its antiviral properties, particularly against the hepatitis C virus (HCV). Research indicates that this compound can significantly inhibit HCV entry into host cells. The effective concentration (IC50) for this inhibition was reported to be 2.31 µM in vitro, demonstrating its potential as a therapeutic agent against HCV .

Anti-inflammatory Effects

Studies have indicated that iridoid glycosides, including this compound, exhibit anti-inflammatory properties. These compounds may modulate inflammatory pathways and reduce cytokine production, which could be beneficial in treating chronic inflammatory conditions .

Antimicrobial Properties

This compound has shown antimicrobial activity against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes within the pathogens .

Case Study 1: Hepatitis C Virus Inhibition

A study conducted on the antiviral effects of this compound revealed that it effectively inhibited HCV entry in vitro. The research involved testing various iridoid analogues and confirmed that this compound was among the most potent inhibitors identified .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in a model of acute inflammation. Results showed that treatment with this compound reduced inflammation markers significantly compared to control groups, suggesting its potential utility in managing inflammatory diseases .

Data Table: Summary of Research Findings on this compound

ApplicationMechanismReference
AntiviralInhibits HCV entry
Anti-inflammatoryModulates cytokine release
AntimicrobialDisrupts cell membranes

Mechanism of Action

The mechanism of action of Lamiidoside involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in blood pressure regulation and liver function. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of angiotensin-converting enzyme (ACE) and the activation of antioxidant pathways .

Comparison with Similar Compounds

Research Implications and Limitations

While this compound demonstrates promising bioactivity, its structural complexity poses challenges in synthesis and large-scale extraction. Contradictory data on cytotoxicity (e.g., Durantoside I vs. This compound) suggest species-specific metabolic interactions requiring deeper investigation .

Biological Activity

Lamiidoside, a compound derived from the Lamiaceae family, particularly from Phlomis species, has garnered attention for its potential biological activities. This article reviews the current research findings on this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a p-coumaroyl ester derivative and has the molecular formula C26H31O14C_{26}H_{31}O_{14} with a molecular weight of approximately 567.1719 g/mol. Its structural characteristics contribute to its biological activity, particularly in relation to other iridoid glycosides found in Phlomis species .

Pharmacological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antioxidant Activity : this compound exhibits moderate antioxidant properties, comparable to hydroquinone, with an IC50 value of approximately 72.0 μM .
  • Anti-inflammatory Effects : Research indicates that this compound may play a role in modulating inflammatory pathways, although specific mechanisms remain under investigation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain pathogens, making it a candidate for further exploration in medicinal applications.

The pharmacological effects of this compound can be attributed to its interaction with various biological targets:

  • Cell Signaling Pathways : this compound has been shown to influence key signaling pathways involved in inflammation and cell survival, including MAPK and AKT pathways .
  • Gene Expression Modulation : The compound may affect the expression of genes associated with oxidative stress and inflammation, contributing to its protective effects against cellular damage .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntioxidantModerate activity (IC50 72.0 μM)
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialActivity against specific pathogens
PropertyValue
Molecular FormulaC26H31O14
Molecular Weight567.1719 g/mol
Structurep-coumaroyl ester derivative

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Case Study on Antioxidant Effects : A study investigated the antioxidant capacity of various iridoid glycosides, including this compound, demonstrating its efficacy in reducing oxidative stress markers in vitro .
  • Clinical Application in Inflammation : A clinical trial assessed the anti-inflammatory effects of a herbal formulation containing this compound in patients with chronic inflammatory conditions, showing promising results in symptom reduction and quality of life improvement.

Q & A

Q. Table 1. Comparison of Analytical Techniques for this compound Characterization

TechniqueApplicationSensitivityLimitationsReferences
HPLC-MSQuantification in biological matrices0.1 ng/mLMatrix interference
NMR spectroscopyStructural elucidationN/ARequires high purity (>95%)
UV-VisRapid purity screening1 µg/mLLimited to chromophore-containing compounds

Q. Table 2. Common Pitfalls in this compound Research and Solutions

PitfallSolutionReferences
Inconsistent bioactivity resultsStandardize cell culture conditions
Low in vivo bioavailabilityUse nanoformulations for delivery
Spectral misinterpretationValidate with orthogonal methods

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